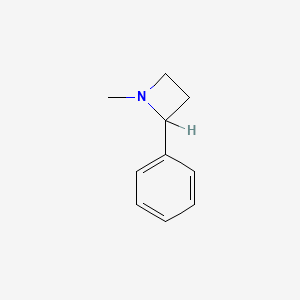

1-Methyl-2-phenylazetidine

Description

Significance of Azetidine (B1206935) Ring Systems in Organic Synthesis

Azetidines are a crucial class of four-membered nitrogen-containing heterocycles that serve as important building blocks in organic synthesis and medicinal chemistry. rsc.orgrsc.orgnih.gov Their significance stems from their presence in a variety of natural products and synthetic compounds with distinct physiological activities. researchgate.net The strained nature of the azetidine ring makes it a versatile intermediate, capable of undergoing various chemical transformations. rsc.orgrsc.org This reactivity allows for the construction of more complex molecular architectures, making azetidines valuable synthons for the preparation of diverse organic molecules, including pharmaceuticals and other biologically active compounds. acs.orgontosight.ai

Unique Structural Attributes and Strain Energy of Four-Membered Nitrogen Heterocycles

Four-membered heterocycles like azetidine possess unique structural characteristics primarily due to the inherent ring strain. numberanalytics.com The strain energy of the azetidine ring is approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than that of five- and six-membered rings like pyrrolidine (B122466) and piperidine. researchgate.net This high ring strain is a defining feature that governs the reactivity of azetidines. rsc.orgrsc.org While the strain makes the ring susceptible to opening under certain conditions, azetidines are notably more stable than their three-membered counterparts, aziridines, which allows for easier handling and more controlled chemical manipulations. rsc.orgrsc.org The puckered conformation of the azetidine ring and the specific stereochemical arrangement of substituents further contribute to its distinct chemical behavior.

Research Trajectory of 1-Methyl-2-phenylazetidine within Azetidine Chemistry

The research surrounding this compound is situated within the broader context of developing synthetic methodologies for functionalized azetidines. rsc.org A key focus has been the stereoselective synthesis of this compound, aiming to control the spatial arrangement of the phenyl and methyl groups. researchgate.net Investigations into its reactivity have explored ring-opening reactions and functional group transformations, providing insights into the fundamental chemical properties of the 2-arylazetidine scaffold. rsc.org The study of this compound and its derivatives contributes to the expanding toolkit for creating structurally diverse azetidine-containing molecules with potential applications in various areas of chemical science. rsc.orgrsc.org

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N | rsc.org |

| Appearance | Colorless oil | rsc.org |

| ¹H NMR (400 MHz, CDCl₃) δ | 7.36 (d, J = 7.1 Hz, 2H), 7.32 (t, J = 7.6 Hz, 2H), 7.20-7.26 (m, 1H), 3.85 (t, J = 8.2 Hz, 1H), 3.41-3.46 (m, 1H), 2.84 (dt, J = 9.7, 7.0 Hz, 1H), 2.32 (s, 3H), 2.26 (dtd, J = 9.4, 7.3, 1.7 Hz, 1H), 2.12 (quint, J = 9.2, 1H) | rsc.org |

| ¹³C NMR (150 MHz, toluene-d₈) δ | 144.0, 128.5, 127.3, 126.9, 71.4, 53.0, 44.2, 28.0 | rsc.org |

| GC-MS (70 eV) m/z (%) | 147 [M⁺, 12], 146 [M-H⁺, 37], 119 (22), 118 (100), 104 (46) | rsc.org |

| FT-IR (film, cm⁻¹) υ | 2959, 2934, 2826, 1452, 1190, 964, 745, 699 | rsc.org |

Synthesis of this compound

The synthesis of this compound has been achieved through various methods, primarily involving intramolecular cyclization reactions.

One reported method involves the treatment of 3-chloro-1-phenylpropan-1-ol (B142418) with thionyl chloride to yield 1-phenyl-1,3-dichloropropane. rsc.org This intermediate is then reacted with methylamine (B109427) in ethanol (B145695), leading to the formation of this compound via intramolecular cyclization. rsc.org This approach allows for the synthesis of chiral azetidines if an enantiomerically enriched starting material is used. rsc.org

Another synthetic route is the [2+2] cycloaddition of an enamine with an imine, a reaction known as the aza Paternò–Büchi reaction, which is an efficient way to synthesize functionalized azetidines. smolecule.com

Reactivity of this compound

The reactivity of this compound is largely dictated by the strained four-membered ring and the presence of the phenyl and methyl substituents.

Ring-Opening Reactions: The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions under appropriate conditions. rsc.org For example, treatment of an ortho-hydroxyalkylated phenylazetidine with glacial acetic acid at elevated temperatures can lead to ring opening. rsc.org

Functional Group Transformations: The azetidine ring can also undergo functionalization. For instance, the ortho-directing ability of the azetidinyl ring has been evaluated in the context of regioselective functionalization of 2-arylazetidines. rsc.org

Stereochemistry of this compound

The stereochemistry of this compound is a critical aspect of its chemistry, with the potential for stereoisomers due to the chiral center at the C2 position.

Stereoisomers: The synthesis of this compound can result in a racemic mixture of (R)- and (S)-enantiomers. The phenyl group at the C2 position can exist in either a cis or trans relationship to other substituents on the ring, although in the case of this compound, the primary stereochemical consideration is the absolute configuration at C2. smolecule.com

Asymmetric Synthesis: Methods for the asymmetric synthesis of 2-arylazetidines have been developed to obtain enantiomerically enriched products. researchgate.net One approach involves starting with a chiral precursor, such as (R)-3-chloro-1-phenylpropan-1-ol, to produce the corresponding chiral azetidine. rsc.org The stereochemical outcome of the cyclization step is crucial in determining the final configuration of the product. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

1-methyl-2-phenylazetidine |

InChI |

InChI=1S/C10H13N/c1-11-8-7-10(11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

RNZMCZCIMIXBAA-UHFFFAOYSA-N |

SMILES |

CN1CCC1C2=CC=CC=C2 |

Canonical SMILES |

CN1CCC1C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 2 Phenylazetidine and Analogs

Foundational Azetidine (B1206935) Ring Construction Strategies

The construction of the azetidine ring is primarily achieved through two major strategic approaches: intramolecular cyclization to form a key C-N bond, and cycloaddition reactions that form two new bonds simultaneously.

The most prevalent method for forming the azetidine ring involves the intramolecular cyclization of a pre-formed carbon chain where a nitrogen nucleophile attacks an electrophilic carbon center, displacing a leaving group. This approach is versatile but can be competitive with elimination side reactions, a consequence of the strain in the forming four-membered ring.

The intramolecular SN2 reaction is a cornerstone of azetidine synthesis, frequently employing γ-haloamines or similarly activated substrates. Halides, particularly chlorides and bromides, are common leaving groups. However, to enhance reactivity, alcohols are often converted into more effective leaving groups such as sulfonic esters, including tosylates, mesylates, and triflates. Triflates are exceptionally reactive, often allowing for one-pot cyclization procedures and proving superior to tosylates, especially with sterically hindered substrates. The choice of leaving group is critical and depends on the specific substrate and reaction conditions.

| Leaving Group | Reactivity | Common Precursor | Key Considerations |

| Halides (Cl, Br, I) | Moderate to Good | γ-Haloamines | Can require harsh conditions; elimination is a common side reaction. |

| Tosylates (TsO-) | Good | γ-Amino alcohols | A standard leaving group, widely used in various syntheses. |

| Mesylates (MsO-) | Good | γ-Amino alcohols | Similar to tosylates, offers good reactivity for cyclization. |

| Triflates (TfO-) | Excellent | γ-Amino alcohols | Highly reactive, enabling cyclization under mild conditions, often in one pot. |

Given that γ-amino alcohols are common synthetic precursors, methods for their direct cyclization are highly valuable. This typically involves the in-situ activation of the terminal hydroxyl group to facilitate nucleophilic attack by the nitrogen atom. A notable method involves mediation by 1,1′-carbonyldiimidazole (CDI), which efficiently promotes the cyclization of γ-amino alcohols to form enantiopure cis-substituted azetidines. Another effective approach is the microwave-promoted intramolecular cyclization of γ-aminoalcohols in the presence of tosyl chloride, which leads to the enantioselective synthesis of 1,2,3-trisubstituted azetidines. These methods avoid the need to isolate activated intermediates like haloamines or sulfonates.

| Activating Agent | Substrate | Key Features |

| 1,1'-Carbonyldiimidazole (CDI) | γ-Amino Alcohols | Efficient for synthesizing enantiopure cis-substituted azetidines; avoids toxic reagents. |

| Tosyl Chloride (TsCl) | γ-Amino Alcohols | Used in microwave-promoted reactions for enantioselective synthesis of trisubstituted azetidines. |

| Thionyl Chloride (SOCl₂) followed by base | γ-Amino Alcohols | Converts alcohol to chloride in situ, followed by base-induced cyclization. |

This strategy involves the cyclization of imines that contain a halogen atom in the side chain. The reaction often proceeds through the initial reduction of the imine to the corresponding amine using a reducing agent like sodium borohydride. This is followed by an intramolecular nucleophilic substitution where the newly formed amine displaces the halide to form the azetidine ring. In some cases, the reaction can lead to a kinetically favored aziridine (B145994) product, which may then undergo thermal isomerization to the more thermodynamically stable azetidine. This pathway has been used for the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives. The electroreductive cyclization of imines with dihaloalkanes has also been explored, though attempts to form azetidines this way have been unsuccessful, highlighting a limitation of the method.

Cycloaddition reactions, particularly [2+2] cycloadditions, offer a convergent and atom-economical route to the azetidine core by forming two bonds in a single step. The photochemical aza Paternò–Büchi reaction, the cycloaddition of an excited-state imine with an alkene, is a primary example of this strategy.

The scope of [2+2] cycloadditions for synthesizing four-membered aza-heterocycles includes several types of reactants.

Imines and Alkynes: The reaction between an imine and an alkyne can produce 2-azetines, the unsaturated analogs of azetidines. These reactions can be promoted by UV light or metal catalysts. For instance, N-sulfonylimines have been shown to undergo [2+2] cycloaddition with both internal and terminal alkynes under photochemical conditions to yield stable azetine products with high regioselectivity. More recently, visible-light photocatalysis has been employed for the intramolecular [2+2] cycloaddition of imino-alkynes.

Nitriles and Alkenes: The [2+2] cycloaddition between a nitrile and an alkene is a known method for accessing 1-azetines. This transformation has typically been promoted by UV light and is often limited to substrates with aryl-substituted nitrile groups.

| Reactants | Product Type | Conditions | Key Features |

| Imines + Alkynes | 2-Azetines | UV light, Metal Catalysis, Visible-light photocatalysis | Provides access to unsaturated azetidine analogs; can be highly regioselective. |

| Nitriles + Alkenes | 1-Azetines | UV light | A less common variant, typically requiring aryl-substituted nitriles. |

| Imines + Alkenes | Az |

Cycloaddition Approaches

Photocycloaddition Reactions

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, stands as a direct and efficient pathway for the synthesis of functionalized azetidines. rsc.orgresearchgate.net This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the four-membered azetidine ring. researchgate.net

Historically, these reactions were often limited by their reliance on high-energy ultraviolet (UV) light and a narrow range of suitable imine substrates, such as azauracils or N-arylsulfonylimines. researchgate.net However, recent advancements have overcome some of these challenges. The Schindler group, for instance, has developed methods that use visible-light-mediated triplet energy transfer. springernature.com This approach enables the intermolecular [2+2] cycloaddition of substrates like 2-isoxazoline carboxylates with a wide variety of alkenes. researchgate.net This modern protocol is distinguished by its operational simplicity and mild conditions, expanding the utility of photocycloaddition for creating structurally diverse azetidines that were previously accessible only through UV light. researchgate.net In a related strategy, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, using aerobic oxidation to generate the reactive imine intermediate in situ before the cyclization occurs. nih.gov

Table 1: Comparison of Photocycloaddition Methods for Azetidine Synthesis

| Method | Imine Precursor/Substrate | Light Source | Key Features | Citations |

|---|---|---|---|---|

| Classical Aza Paternò–Büchi | Azauracils, N-arylsulfonylimines | UV Light | Direct [2+2] cycloaddition; limited substrate scope and synthetic utility of products. | researchgate.netresearchgate.net |

| Visible-Light Photocatalysis | 2-Isoxazoline-3-carboxylates | Visible Light | Uses triplet energy transfer; broad alkene scope; milder conditions; produces highly functionalized azetidines. | researchgate.netspringernature.com |

| Dehydrogenative Cycloaddition | Dihydroquinoxalinones (amines) | Visible Light | Photoredox-catalyzed aerobic oxidation of amines to imines in situ; stereoselective. | nih.gov |

Ring Expansion and Contraction Strategies

Manipulating ring size through expansion or contraction provides a powerful and increasingly popular method for accessing strained heterocycles like azetidines from more readily available starting materials. chemrxiv.org

The one-carbon ring expansion of three-membered aziridines to four-membered azetidines is a particularly effective strategy. nih.govelsevierpure.com A prominent approach involves the reaction of aziridines with a carbene source, often generated from a diazo compound in the presence of a rhodium catalyst. nih.gov This formal [3+1] ring expansion is thought to proceed through an ylide intermediate, which undergoes a ring-opening and ring-closing cascade to furnish highly substituted azetidines with excellent yield and stereoselectivity. nih.gov

A groundbreaking advancement in this area is the use of biocatalysis. chemrxiv.orgnih.gov Researchers have engineered "carbene transferase" enzymes from cytochrome P450 variants that can catalyze the one-carbon homologation of aziridines. chemrxiv.orgnih.govcaltech.edu These enzymes exert exceptional stereocontrol (e.g., 99:1 enantiomeric ratio) over the key chemrxiv.orgorganic-chemistry.org-Stevens rearrangement of the aziridinium (B1262131) ylide intermediate. chemrxiv.orgnih.gov This biocatalytic method successfully overrides competing pathways like cheletropic extrusion, a common challenge in traditional chemical catalysis, making it a powerful tool for the asymmetric synthesis of chiral azetidines. chemrxiv.org

Table 2: Ring Expansion Approaches for Azetidine Synthesis

| Method | Starting Material | Reagent/Catalyst | Mechanism Highlights | Citations |

|---|---|---|---|---|

| Metal-Catalyzed | Methylene Aziridines | Rhodium-bound Carbene | [3+1] expansion via ylide-type mechanism; efficient chirality transfer. | nih.gov |

| Biocatalytic | N-Aryl Aziridines | Engineered Cytochrome P450 (Carbene Transferase) & Diazo Compound | Enzyme-controlled chemrxiv.orgorganic-chemistry.org-Stevens rearrangement; overcomes cheletropic extrusion; high enantioselectivity. | chemrxiv.orgnih.govcaltech.edu |

The synthesis of azetidines via the ring contraction of larger, five-membered heterocycles offers an alternative route. rsc.org A notable example is the contraction of N-sulfonylpyrrolidinones. acs.orgnih.gov This method involves a one-pot nucleophilic addition–ring contraction sequence starting from α-bromo N-sulfonylpyrrolidinones, which can be prepared from inexpensive 2-pyrrolidinone (B116388) derivatives. acs.orgnih.gov

The proposed mechanism begins with the nucleophilic attack of an alcohol or other nucleophile on the activated amide carbonyl, leading to the cleavage of the N-C(O) bond. rsc.org The resulting intermediate, an α-bromocarbonyl derivative with a γ-amide anion, undergoes a rapid intramolecular SN2 cyclization. rsc.orgacs.org The amide anion displaces the α-bromide, effectively contracting the five-membered ring to form a stable, α-carbonylated N-sulfonylazetidine. acs.org This robust method allows for the efficient incorporation of various nucleophiles into the final azetidine structure. nih.gov

Table 3: Ring Contraction of N-Sulfonylpyrrolidinones

| Starting Material | Key Reagents | Product Type | Key Features | Citations |

|---|---|---|---|---|

| α-Bromo N-sulfonylpyrrolidinone | Nucleophile (e.g., MeOH, PhOH), K₂CO₃ | α-Carbonylated N-sulfonylazetidine | One-pot process; ring opening followed by intramolecular SN2 cyclization. | rsc.orgacs.orgnih.gov |

Superbase-Mediated Transformations

Superbase-mediated reactions provide a powerful, transition-metal-free method for the regio- and diastereoselective synthesis of 2-arylazetidines, including analogs of 1-methyl-2-phenylazetidine. researchgate.netsemanticscholar.org This strategy relies on the kinetically controlled cyclization of carefully designed epoxide precursors. researchgate.net

The synthesis begins with the preparation of N-alkyl-N-benzylaminomethyl-oxiranes from readily available starting materials like N-methylbenzylamine and epichlorohydrin (B41342). researchgate.netnih.govacs.org In the key step, the epoxide intermediate is treated with a superbase—typically a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide—at a low temperature such as -78 °C. researchgate.netnih.gov This strong base promotes an intramolecular cyclization that selectively forms the strained four-membered azetidine ring, overcoming the thermodynamic preference for the formation of a five-membered pyrrolidine (B122466) ring. researchgate.netsemanticscholar.org The method demonstrates remarkable functional group tolerance and has been proven to be scalable. semanticscholar.org

Table 4: Superbase-Mediated Synthesis of 2-Arylazetidines

| Precursor | Superbase System | Temperature | Outcome | Citations |

|---|---|---|---|---|

| N-Methyl-N-benzylaminomethyl-oxirane | Lithium Diisopropylamide (LDA) + Potassium tert-butoxide in THF | -78 °C | Kinetically controlled, diastereoselective formation of (1-Methyl-2-phenylazetidin-3-yl)methanol. | researchgate.netsemanticscholar.orgnih.gov |

| N-Ethyl-N-benzylaminomethyl-oxirane | LDA + Potassium tert-butoxide in THF | -78 °C | Regio- and diastereoselective synthesis of the corresponding 1-ethyl-2-phenylazetidine derivative. | researchgate.netnih.gov |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a premier tool for constructing complex molecules, and the synthesis of azetidines has significantly benefited from these advancements. mdpi.com Palladium-catalyzed reactions, in particular, have enabled novel strategies for forming the azetidine ring.

A highly efficient and elegant method for synthesizing azetidines is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.org This strategy transforms a typically inert C-H bond into a C-N bond to close the four-membered ring. The reaction generally employs an amine substrate equipped with a directing group, such as picolinamide (B142947) (PA), which positions the palladium catalyst in proximity to the target C-H bond. organic-chemistry.orgnih.gov

In a typical system, a catalyst like palladium(II) acetate (B1210297) [Pd(OAc)₂] and an oxidant such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] are used. rhhz.net The reaction facilitates the cyclization of the picolinamide-protected amine onto a γ-C(sp³)–H bond, often a methyl group, to yield the azetidine product. organic-chemistry.orgrhhz.net The process is believed to occur via a Pd(II)/Pd(IV) catalytic cycle. rhhz.net These methods are valued for their predictable selectivity, use of low catalyst loadings, and reliance on inexpensive reagents under convenient operating conditions. organic-chemistry.orgacs.orgnih.gov

Table 5: Palladium-Catalyzed Intramolecular C(sp³)–H Amination

| Substrate | Directing Group | Catalytic System | Bond Formed | Citations |

|---|---|---|---|---|

| Aliphatic Amine | Picolinamide (PA) | Pd(OAc)₂, PhI(OAc)₂ | γ-C(sp³)-N | organic-chemistry.orgacs.orgnih.gov |

| Amino Acid Derivatives | 8-Aminoquinoline (Q) or Picolylamine (PM) | Pd(OAc)₂, PhI(OAc)₂ | γ-C(sp³)-N | rhhz.net |

Specific Preparative Methods for this compound

Preparation from 3-Chloro-1-phenylpropan-1-ol (B142418) and Methylamine (B109427)

A well-established route to this compound involves a two-step process starting from 3-chloro-1-phenylpropan-1-ol. rsc.orgthieme-connect.combris.ac.uk This method is advantageous due to the commercial availability of the starting materials.

The first step involves the conversion of the alcohol functionality in 3-chloro-1-phenylpropan-1-ol to a better leaving group, typically a chloride, to facilitate the subsequent nucleophilic substitution. rsc.orgbris.ac.uk This is achieved by treating the starting alcohol with thionyl chloride (SOCl₂), often in a solvent like dichloromethane (B109758) (CH₂Cl₂), to yield 1-phenyl-1,3-dichloropropane. rsc.org

In the second step, the resulting 1-phenyl-1,3-dichloropropane undergoes a ring-closing double displacement reaction with methylamine (MeNH₂). bris.ac.uk This reaction is typically carried out in a suitable solvent such as ethanol (B145695) (EtOH) and may be heated to drive the reaction to completion. rsc.org The methylamine acts as a nucleophile, first displacing one of the chloride ions, followed by an intramolecular cyclization to displace the second chloride and form the azetidine ring. rsc.org This cyclization step proceeds via an S_N2 mechanism, resulting in an inversion of configuration at the carbon bearing the leaving group. rsc.org The use of a base like triethylamine (B128534) (Et₃N) can be employed to neutralize the hydrochloric acid generated during the reaction. rsc.org Purification of the crude product, often by column chromatography, yields the desired this compound. rsc.org

This methodology has also been successfully applied to the synthesis of enantiopure azetidines by starting with the corresponding enantiomerically enriched 3-chloro-1-phenylpropan-1-ol. rsc.orgthieme-connect.combris.ac.uk For instance, starting with (S)-3-chloro-1-phenylpropan-1-ol, (R)-1-methyl-2-phenylazetidine can be obtained. thieme-connect.com

Reaction Scheme:

Table 1: Reagents and Conditions for Synthesis from 3-Chloro-1-phenylpropan-1-ol

| Step | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| 1 | Thionyl chloride (SOCl₂) | Dichloromethane (CH₂Cl₂) | 25 °C | 1-Phenyl-1,3-dichloropropane |

Synthesis via Organometallic Base Promoted Rearrangement of Oxiranes

An alternative and versatile approach for the synthesis of 2-arylazetidines, including this compound, involves the organometallic base-promoted rearrangement of oxiranes. researchgate.netnih.gov This method offers a high degree of regio- and diastereoselectivity. researchgate.net

The key intermediates for this synthesis are N-substituted N-benzyl-(oxiran-2-yl)methanamines. These can be prepared from readily available starting materials such as N-substituted benzylamines and epichlorohydrin or substituted (oxiran-2-yl)methyl 4-toluenesulfonates. researchgate.netnih.gov For the synthesis of this compound, N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine is the required precursor. nih.gov

The crucial step in this synthesis is the intramolecular cyclization of the oxirane intermediate, which is induced by a strong organometallic base, often a "superbase" mixture. researchgate.netnih.gov A combination of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOt-Bu) in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) has been shown to be effective. researchgate.netnih.gov The base facilitates the deprotonation at the benzylic position, creating a carbanion which then acts as a nucleophile, attacking the epoxide ring to form the four-membered azetidine ring. researchgate.netnih.gov This reaction proceeds with high regioselectivity, with the cyclization occurring exclusively at the benzylic position to form the desired azetidine. nih.gov

This method demonstrates remarkable functional group tolerance and provides a scalable route to a variety of substituted 2-arylazetidines. researchgate.net

Reaction Scheme:

Table 2: Conditions for Superbase-Induced Azetidine Synthesis

| Precursor | Base | Solvent | Temperature | Product |

|---|

Alternative Routes (e.g., from N-Chlorosulfonyl Isocyanate and Styrene)

Another synthetic route to this compound starts from the [2+2] cycloaddition of N-chlorosulfonyl isocyanate (CSI) and styrene (B11656). rsc.orgrsc.org This reaction provides a direct entry to the azetidin-2-one (B1220530) (β-lactam) ring system, which can then be further modified to yield the desired azetidine.

The initial step involves the reaction of styrene with N-chlorosulfonyl isocyanate in a solvent like diethyl ether at room temperature. rsc.org This cycloaddition yields a β-lactam intermediate, which upon hydrolysis of the N-sulfonyl chloride group, provides 4-phenylazetidin-2-one (B1582041). rsc.org

The subsequent steps involve the N-alkylation and reduction of the β-lactam. The 4-phenylazetidin-2-one is first N-methylated using a suitable methylating agent like methyl iodide (CH₃I) in the presence of a base such as potassium hydroxide (B78521) (KOH) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. rsc.org This step yields 1-methyl-4-phenylazetidin-2-one. rsc.org

Reaction Scheme:

Chemical Reactivity and Mechanistic Investigations

Fundamental Reactivity Derived from Azetidine (B1206935) Ring Strain

The reactivity of azetidines, including 1-methyl-2-phenylazetidine, is significantly influenced by the inherent strain within the four-membered ring, which is estimated to be approximately 25.4 kcal/mol. rsc.org This ring strain is a driving force for many of its chemical transformations. rsc.orgrsc.org While the azetidine ring is considerably more stable than the highly reactive three-membered aziridine (B145994) ring (strain energy of 27.7 kcal/mol), it is less stable than the five-membered pyrrolidine (B122466) ring (strain energy of 5.4 kcal/mol). rsc.org This intermediate stability allows for both manageable handling and unique reactivity that can be initiated under appropriate conditions. rsc.orgrsc.org

The four-membered ring of azetidines is relatively rigid compared to larger five- and six-membered rings. rsc.org This rigidity can be exploited for stereoselective functionalization by leveraging the steric influence of existing substituents. rsc.org The nitrogen atom within the azetidine ring is a key feature, and its electrophilic activation, often through the use of Lewis or Brønsted acids or by N-quaternization, can trigger nucleophilic ring-opening or subsequent ring-expansion reactions, yielding highly functionalized nitrogen-containing compounds. rsc.org

Ring-Opening Reaction Pathways

The strained azetidine ring of this compound is susceptible to cleavage under various conditions, leading to the formation of linear amine derivatives. smolecule.com These ring-opening reactions are a hallmark of azetidine chemistry and provide a versatile route to more complex acyclic molecules.

Acid-Catalyzed Ring Opening

Under acidic conditions, the azetidine ring of compounds like this compound can be opened. smolecule.com For instance, treatment with concentrated hydrochloric acid can lead to the formation of linear products. smolecule.com This process is generally understood to proceed via an SN2 mechanism, particularly in the presence of a Lewis acid. The acid activates the nitrogen atom, making the ring more susceptible to nucleophilic attack. This activation facilitates the cleavage of a carbon-nitrogen bond.

In related N-activated azetidines, such as N-tosylazetidines, acid-catalyzed ring-opening has been extensively studied. For example, the reaction of 2-aryl-N-tosylazetidines with nitriles in the presence of BF₃·OEt₂ is proposed to proceed in a Ritter-like fashion. researchgate.net Similarly, Cu(OTf)₂ has been used to mediate the SN2-type nucleophilic ring-opening of enantiopure 2-phenyl-N-tosylazetidines with aldehydes and ketones. researchgate.net These examples highlight the general principle of acid-catalyzed ring-opening in the azetidine scaffold.

Nucleophilic Attack and Bond Cleavage

The carbon atoms of the azetidine ring, particularly those adjacent to the nitrogen, are susceptible to nucleophilic attack, which can lead to ring-opening or the formation of substituted derivatives. smolecule.com The regioselectivity of the attack is influenced by the substituents on the ring. In the case of this compound, the phenyl group at the C2 position plays a significant role in directing the outcome of these reactions.

The isomerization of 3-amido-2-phenylazetidines to 2-oxazolines, for example, is proposed to occur via a regiospecific SN2 nucleophilic attack at the more activated C2 position of the azetidine ring, rather than the less-hindered C4 position. mdpi.com This highlights the electronic influence of the phenyl group in facilitating bond cleavage at the benzylic C2 position. The mechanism involves the formation of a π-allyl palladium complex following the extrusion of CO₂, with subsequent nucleophilic attack by the nitrogen atom to form the azetidine ring in certain synthetic routes. acs.org

Functionalization and Derivatization Strategies

The this compound scaffold can be modified through various functionalization and derivatization reactions, allowing for the introduction of new chemical entities and the synthesis of a diverse range of compounds.

Regioselective Functionalization of the Azetidinyl Ring

The regioselective functionalization of 2-arylazetidines, including derivatives of this compound, has been a subject of significant research. rsc.orgacs.orgrsc.org The outcome of these reactions is highly dependent on the nature of the substituent on the nitrogen atom. rsc.org

For N-alkylazetidines, ortho-lithiation of the phenyl ring can be achieved. rsc.org This allows for the introduction of various electrophiles at the position ortho to the azetidinyl group. rsc.org In contrast, when the nitrogen is protected with a Boc group, lithiation occurs at the α-benzylic position. rsc.org This switch in regioselectivity underscores the directing ability of the N-substituent in these functionalization reactions. rsc.orgrsc.org

Table 1: Regioselective Functionalization of 2-Arylazetidines

| N-Substituent | Position of Lithiation | Reference |

|---|---|---|

| Alkyl | ortho to the azetidinyl ring | rsc.org |

| Boc | α-Benzylic position | rsc.org |

α-Alkylation Reactions

α-Alkylation represents a key strategy for the functionalization of azetidine derivatives. In a study focused on the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles, the formation of an N-borane complex was crucial for achieving high stereoselectivity. nih.gov Treatment of the N-borane complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA followed by benzyl (B1604629) bromide resulted in the α-benzylated product in good yield and high diastereoselectivity. nih.gov This protocol demonstrates a viable method for introducing substituents at the α-position of the azetidine ring. nih.gov

While this specific example does not use this compound directly, the principles of activating the nitrogen and utilizing a strong base to deprotonate the α-carbon are applicable to the α-alkylation of related azetidine structures. The rigidity of the four-membered ring aids in achieving stereocontrol during the alkylation process. rsc.org

ortho-Directing Ability of the Azetidinyl Ring in Aryl Substituents

The azetidinyl ring, particularly in 2-arylazetidines, exhibits a significant ortho-directing ability in C-H functionalization reactions. nih.govlookchem.com This property allows for the regioselective introduction of substituents at the ortho positions of the aryl ring. nih.govlookchem.comthieme-connect.com The directing effect is attributed to the coordinating ability of the nitrogen atom within the azetidine ring. nih.govlookchem.com

This regioselectivity is achieved through lithiation, using reagents like n-hexyllithium, which has been identified as a safer alternative to n-butyllithium. nih.govlookchem.com The resulting lithiated intermediates are robust and can react with various electrophiles to introduce a wide range of functional groups. thieme-connect.com The nature of the substituent on the azetidine nitrogen plays a crucial role in the regioselectivity. For instance, N-alkyl azetidines favor ortho-C-H functionalization, whereas N-Boc protected azetidines tend to undergo α-benzylic lithiation. rsc.org

Fine-tuning of reaction conditions allows for the exhaustive functionalization of the aromatic ring, leading to various substitution patterns, including 1,2,3-trisubstitution, 1,2,3,4-tetrasubstitution, and even 1,2,3,4,5-pentasubstitution. nih.gov This directing ability has been successfully applied to aryl azetidines containing other directing groups, such as methoxy (B1213986), or electron-withdrawing groups like chlorine and fluorine, demonstrating the versatility of the azetidinyl ring as a directing group. nih.govlookchem.com

Table 1: Regioselective Functionalization of 2-Arylazetidines

| N-Substituent | Lithiation Position | Product Type | Reference |

|---|---|---|---|

| Alkyl | ortho-Aryl | ortho-Functionalized Arylazetidines | rsc.org |

Isomerization and Rearrangement Reactions

Deconstructive Isomerization of Azetidinols

Azetidinols can undergo a deconstructive isomerization through C-C bond cleavage, providing a pathway to α-amino ketones and oxazol-2-one derivatives. rsc.orgrsc.org This reaction can be catalyzed by N-heterocyclic carbenes (NHCs) and proceeds via a proposed concerted proton transfer and ring-opening process. rsc.orgrsc.org This method is notable for being a non-metal catalysis that offers good yields and excellent regioselectivity. rsc.orgrsc.org

Another method for the oxidative deconstruction of azetidinols to synthesize α-amino ketones involves a silver-mediated process. researchgate.net The proposed mechanism for this transformation proceeds through the β-scission of an alkoxy radical, followed by oxidation and C-N cleavage of the resulting α-amido radical. researchgate.net

Ring Rearrangements (e.g., Aziridine to Azetidine)

A significant rearrangement reaction for the synthesis of azetidines is the one-carbon ring expansion of aziridines. nih.govchemrxiv.orgacs.orgnih.gov This transformation can be achieved biocatalytically using engineered 'carbene transferase' enzymes, such as a laboratory-evolved variant of cytochrome P450BM3. nih.govchemrxiv.orgacs.orgnih.gov This enzymatic approach demonstrates high enantioselectivity in what is known as a rsc.orgnih.gov-Stevens rearrangement. nih.govchemrxiv.orgacs.orgnih.gov The enzyme not only controls the stereochemistry but also overrides the inherent tendency of the aziridinium (B1262131) ylide intermediate to undergo cheletropic extrusion of an olefin. nih.govchemrxiv.orgacs.org This biocatalytic method has proven effective for various aziridines, including those with thiophene (B33073) and fluorinated arene substituents. nih.govchemrxiv.org

Detailed Mechanistic Elucidation Studies

Transition State Analysis in Azetidine Formation and Reactivity

Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in understanding the mechanisms of azetidine formation and reactivity.

In the N-heterocyclic carbene (NHC)-catalyzed deconstructive isomerization of azetidinols, DFT calculations support a mechanism where the NHC facilitates a concerted proton transfer and C-C bond cleavage, leading to the ring-opening of the azetidinol. rsc.orgrsc.org

For the formation of azetidines via intramolecular aminolysis of epoxy amines, transition state calculations have shown that the presence of a lanthanum (III) catalyst significantly lowers the energy of the transition state for azetidine formation compared to the uncatalyzed reaction, which favors the formation of the competing pyrrolidine ring. frontiersin.org This explains the experimentally observed regioselectivity reversal in the presence of the catalyst. frontiersin.org

The ring expansion of aziridines to azetidines via a rsc.orgnih.gov-Stevens rearrangement has also been studied mechanistically. The challenge in this reaction is to control the reactive aziridinium ylide intermediate. acs.orgresearchgate.net Biocatalytic approaches have been particularly successful in achieving high enantioselectivity by controlling the fate of these intermediates. nih.govchemrxiv.orgacs.orgnih.gov

Furthermore, theoretical studies on the photo-oxidation and photoreduction of an azetidine derivative have analyzed the ring-opening mechanism. csic.es In the neutral state, the ring-opening has a very high activation energy. csic.es However, in the cationic form, the activation energy for C-C bond breaking is significantly reduced, though still substantial. csic.es

In the context of radical strain-release photocatalysis for azetidine synthesis, DFT calculations and spectroscopic techniques have been used to investigate the reaction mechanism. chemrxiv.org These studies have elucidated the roles of radical intermediates and the energy transfer processes governed by the photosensitizer. chemrxiv.org

Finally, computational analysis of the formation of azetidines from 2-bromomethyl-2-methylaziridines has revealed that the reaction proceeds through a bicyclic aziridinium ion intermediate. researchgate.net The subsequent nucleophilic ring opening of this strained intermediate is energetically favorable, leading to the formation of the azetidine ring. researchgate.net

Role of Kinetic and Thermodynamic Control in Reaction Outcomes

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.org When a reaction is under kinetic control, the major product is the one that is formed the fastest, meaning it has the lowest activation energy. libretexts.orgopenstax.org These conditions are typically favored at lower temperatures where the reaction is essentially irreversible. masterorganicchemistry.com Conversely, under thermodynamic control, the reaction is reversible, and an equilibrium is established. openstax.org The major product is the most stable one, regardless of how quickly it is formed. wikipedia.orgmasterorganicchemistry.com This outcome is generally favored at higher temperatures, which provide sufficient energy to overcome the activation barriers of both forward and reverse reactions, allowing the product mixture to settle into its lowest energy state. masterorganicchemistry.com

The synthesis of substituted azetidines, such as this compound, provides a clear example of kinetic control. The formation of the four-membered azetidine ring is often in competition with the formation of a more stable five-membered pyrrolidine ring. acs.orgsemanticscholar.org Despite the higher ring strain of the azetidine, its formation is often favored. semanticscholar.org

Mechanistic studies involving the ring-closure of metalated N-substituted benzylaminomethyloxiranes have shown that while pyrrolidine derivatives are thermodynamically more stable, the reaction exclusively yields the azetidine product under specific conditions. acs.orgnih.gov This outcome indicates that the reaction is kinetically controlled. acs.orgsemanticscholar.org Density Functional Theory (DFT) calculations have been employed to investigate the energy profiles of these competing cyclization reactions. The calculations reveal that the transition states leading to the formation of azetidine products have lower activation energies than those leading to the five-membered pyrrolidine rings. acs.org

For instance, in a related system, the calculated thermodynamic stability of the five-membered pyrrolidine derivatives is significantly greater than that of the four-membered azetidine derivatives. acs.org However, the Gibbs free energy of activation (ΔG‡) required to form the azetidine ring is lower than that for the pyrrolidine ring. This difference in activation energy, even if small, is sufficient to direct the reaction towards the formation of the azetidine product, especially at low temperatures where kinetic control predominates. acs.org

| Product/Transition State | Relative Stability (kJ mol⁻¹) | Relative Activation Energy (ΔG‡) (kJ mol⁻¹) | Outcome |

|---|---|---|---|

| Azetidine | Less Stable | Lower | Kinetic Product |

| Pyrrolidine | More Stable | Higher | Thermodynamic Product |

Spectroscopic and Deuterium (B1214612) Labeling Experiments for Mechanism Confirmation

The elucidation of reaction mechanisms relies heavily on experimental evidence, with spectroscopic analysis and isotopic labeling being two of the most powerful tools available. rsc.orgsymeres.com These methods allow for the characterization of transient intermediates and the tracking of atomic pathways, providing direct insight into the mechanistic steps of a chemical transformation. nih.govthalesnano.com

Spectroscopic techniques are indispensable for identifying the structure and stereochemistry of reaction products, which in turn helps to confirm the proposed mechanism. In the synthesis of 2-arylazetidines, various forms of Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the final products. researchgate.net For example, techniques such as ROESY and NOESY, along with the analysis of coupling constants (J values) in ¹H NMR, have been used to definitively establish the trans geometry of substituents on the azetidine ring. nih.govresearchgate.net This stereochemical outcome is a direct consequence of the reaction mechanism, and its confirmation provides strong support for the proposed transition state models. researchgate.net Mass spectrometry (MS) is another vital tool, often used to detect and identify reactive intermediates that are transiently formed during a reaction. nih.gov

Deuterium labeling is a classic technique used to probe reaction mechanisms. thalesnano.com By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in a reactant molecule, chemists can trace the fate of that atom throughout the reaction. symeres.com This can reveal whether a particular C-H bond is broken during a rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). symeres.com Furthermore, the location of the deuterium atom in the final product can confirm or disprove a proposed reaction pathway. thalesnano.combeilstein-journals.org In the broader context of azetidine chemistry, deuterium labeling studies have been instrumental. For example, in the base-mediated ring expansion of 2,4-diiminoazetidines, deuterium labeling experiments were used to confirm a complex mechanism involving a tandem 4π electrocyclic ring-opening, a 1,5-hydride shift, and a 6π electrocyclic ring-closing. researchgate.net

| Technique | Application | Information Gained |

|---|---|---|

| ¹H NMR (J-coupling) | Stereochemical analysis of azetidine products. researchgate.net | Confirmation of relative stereochemistry (e.g., cis/trans isomers). researchgate.net |

| ROESY/NOESY | Determination of spatial proximity of atoms. nih.govresearchgate.net | Unambiguous assignment of stereochemistry. researchgate.net |

| Mass Spectrometry (MS) | Detection of reaction intermediates. nih.govnih.gov | Identification of transient species in the reaction pathway. nih.gov |

| Deuterium Labeling | Tracing atomic pathways and determining kinetic isotope effects. symeres.comthalesnano.com | Confirmation of bond-breaking/forming steps and hydride shifts. researchgate.net |

Spectroscopic Characterization of 1 Methyl 2 Phenylazetidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 1-methyl-2-phenylazetidine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of this compound provides precise information on the electronic environment and connectivity of protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays characteristic signals for the azetidine (B1206935) ring protons, the N-methyl group, and the phenyl substituent. rsc.orgthieme-connect.com

The protons on the four-membered azetidine ring appear as complex multiplets due to their diastereotopic nature and coupling to each other. The proton at the C2 position, adjacent to the phenyl group, typically resonates as a triplet. rsc.orgthieme-connect.com The protons at the C3 position show distinct signals, often as a multiplet and a quintet, reflecting their different spatial orientations and couplings to neighboring protons. rsc.orgthieme-connect.com The N-methyl group gives rise to a sharp singlet, a characteristic feature in the spectrum. rsc.orgthieme-connect.com The aromatic protons of the phenyl group appear in the typical downfield region of the spectrum. rsc.orgthieme-connect.com

Detailed ¹H NMR spectral data for this compound are presented below. rsc.orgthieme-connect.com

¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 (CH-Ph) | 3.85-3.87 | t | 8.2 - 8.4 |

| H4 (CH₂-N) | 3.41-3.46 | m | - |

| H4' (CH₂-N) | 2.84-2.85 | dt | J₁ = 9.6-9.7, J₂ = 7.0-7.1 |

| N-CH₃ | 2.32-2.33 | s | - |

| H3 (CH₂-C) | 2.26 | m | - |

| H3' (CH₂-C) | 2.12-2.14 | quint | 8.9 - 9.2 |

Note: The assignments for H3/H3' and H4/H4' represent the two diastereotopic protons on their respective carbons. "t" denotes a triplet, "dt" a doublet of triplets, "m" a multiplet, "quint" a quintet, and "s" a singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbon of the N-methyl group (N-CH₃) appears in the upfield region. rsc.orgthieme-connect.com The C3 carbon of the azetidine ring is also found in the aliphatic region. rsc.orgthieme-connect.com The C4 and C2 carbons, being attached to the nitrogen and the phenyl group respectively, are shifted further downfield. rsc.orgthieme-connect.com The carbons of the phenyl ring resonate in the aromatic region between approximately 126 and 143 ppm. rsc.orgthieme-connect.com

¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) in CDCl₃ thieme-connect.com | Chemical Shift (δ, ppm) in Toluene-d₈ rsc.org |

|---|---|---|

| C2 (CH-Ph) | 71.30 | 71.4 |

| C4 (CH₂-N) | 53.06 | 53.0 |

| N-CH₃ | 44.61 | 44.2 |

| C3 (CH₂-C) | 27.01 | 28.0 |

| Aromatic C (quaternary) | 142.99 | 144.0 |

Advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the three-dimensional structure and stereochemistry of molecules. acs.orglibretexts.org These methods detect through-space interactions between protons that are in close proximity, typically within 5 Å. nanalysis.com

For substituted azetidines, these techniques are instrumental in establishing the relative configuration of substituents on the ring. acs.orgnih.gov In studies of related 2-arylazetidines, spectroscopic investigations using NOESY and ROESY have confirmed that substituents at the C2 and C3 positions adopt a trans geometry. acs.orgnih.govresearchgate.net This is determined by observing the spatial correlations (cross-peaks) between protons on different parts of the molecule. longdom.org The absence or presence of specific NOE/ROE signals between protons on the substituents and the azetidine ring allows for an unambiguous assignment of their relative stereochemistry. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound provides both the retention time for chromatographic separation and a mass spectrum that aids in structural confirmation. The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. rsc.org

The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion is observed at a mass-to-charge ratio (m/z) of 147. rsc.org A prominent peak is often the base peak, which is the most intense signal in the spectrum. For this compound, the base peak is observed at m/z 118. rsc.orgnih.gov This fragment likely corresponds to the loss of an ethylene (B1197577) molecule (C₂H₅N) from the molecular ion, resulting in a stable styrenyl-like cation. Another significant fragment is seen at m/z 104. rsc.orgnih.gov

GC-MS Fragmentation Data for this compound rsc.org

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 147 | 12 | [M]⁺ |

| 146 | 37 | [M-H]⁺ |

| 118 | 100 | [M-C₂H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule. ub.edu

For this compound, HRMS analysis using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF) can distinguish its chemical formula from other potential formulas that have the same nominal mass. The measured exact mass is compared to the calculated mass for a proposed formula, and a close match confirms the elemental composition. rsc.org For example, the sodium adduct of this compound ([C₁₀H₁₃N + Na]⁺) has a calculated exact mass of 170.0940, and the experimentally found value was 170.0938, confirming the C₁₀H₁₃N formula. rsc.org

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and formula of this compound and its derivatives. nih.govfrontiersin.org This method is particularly useful for analyzing polar compounds and can provide high-resolution mass data.

In the analysis of this compound, ESI-MS is used to detect the protonated molecule, [M+H]⁺, or the sodium adduct, [M+Na]⁺. For instance, high-resolution mass spectrometry (HRMS) using an ESI-Time-of-Flight (TOF) analyzer determined the mass of the sodium adduct of this compound to be m/z 170.0938, which is in close agreement with the calculated value of 170.0940 for C₁₀H₁₃NNa. rsc.org Similarly, a derivative, 2-(4-methoxyphenyl)-1-methylazetidine, showed a protonated molecule [M+H]⁺ at m/z 178.1224, corresponding to the calculated value of 178.1226 for C₁₁H₁₆NO. rsc.org Another derivative, N-benzyl-1-(1-methyl-2-phenylazetidin-3-yl)methanamine, was identified by its protonated molecule [M+H]⁺ at m/z 330.1846, consistent with the calculated mass for C₂₃H₂₄NO. rsc.org

ESI-MS is also instrumental in the characterization of more complex derivatives. For example, in the synthesis of new azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones, ESI-MS was used to confirm the molecular weights of the synthesized compounds. researchgate.net The technique is also applied in pharmacokinetic studies, such as the determination of azelnidipine, an azetidine-containing drug, in human plasma. nih.gov The gentle nature of ESI allows for the analysis of intact molecular ions, which is essential for accurate molecular weight determination and subsequent structural confirmation. nih.govfrontiersin.org

Table 1: ESI-MS Data for this compound and Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| This compound | [M+Na]⁺ | 170.0940 | 170.0938 | rsc.org |

| 2-(4-Methoxyphenyl)-1-methylazetidine | [M+H]⁺ | 178.1226 | 178.1224 | rsc.org |

| N-Benzyl-1-(1-methyl-2-phenylazetidin-3-yl)methanamine | [M+H]⁺ | 330.1852 | 330.1846 | rsc.org |

| (1-Methyl-2-phenylazetidin-3-yl)methanol | [M+H]⁺ | 178.1226 | 178.1219 | semanticscholar.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. evitachem.com

For this compound and its derivatives, IR spectroscopy provides key information about the vibrations of the azetidine ring, the phenyl group, and any substituents. The IR spectrum of this compound (film) exhibits characteristic absorption bands at 2959, 2934, 2826, 1452, 1190, 964, 745, and 699 cm⁻¹. rsc.org The bands in the 2800-3000 cm⁻¹ region are typical for C-H stretching vibrations of both aliphatic and aromatic groups. The bands at 745 and 699 cm⁻¹ are indicative of a monosubstituted benzene (B151609) ring.

In derivatives of this compound, additional or shifted bands appear, reflecting the presence of other functional groups. For example, 2-(4-methoxyphenyl)-1-methylazetidine shows bands at 2956, 2830, 1611, 1512, 1247, 1171, 1037, and 833 cm⁻¹. rsc.org The strong band at 1247 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the methoxy (B1213986) group. In azetidin-2-one (B1220530) derivatives, a strong absorption band for the carbonyl group (C=O) of the β-lactam ring is typically observed around 1690-1695 cm⁻¹. scirp.orgscirp.org For instance, 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one shows a C=O stretch at 1690 cm⁻¹. scirp.orgscirp.org

Table 2: Characteristic IR Frequencies for this compound and Related Compounds

| Compound | C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Phenyl Group (cm⁻¹) | Reference |

| This compound | 2959, 2934, 2826 | - | - | 745, 699 | rsc.org |

| 2-(4-Methoxyphenyl)-1-methylazetidine | 2956, 2830 | - | 1247, 1037 | 833 | rsc.org |

| 3-Chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one | 3052, 2895 | 1690 | - | - | scirp.orgscirp.org |

| Methyl 1-cyclohexylazetidine-2-carboxylate | - | ~1740 | - | - |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound itself was not found in the provided search results, X-ray crystallography has been successfully applied to determine the structures of various azetidine derivatives. chemrxiv.orgnih.gov For example, the absolute stereochemistry of a 2,4-cis-disubstituted amino azetidine derivative was determined by analyzing the Flack parameter of its single crystal XRD structure. nih.gov The solid-state structure of a racemic platinum complex of a cis-disubstituted azetidine has also been examined by single crystal XRD analysis. nih.govfrontiersin.org

The crystal structure of related compounds, such as 1,3,3-trinitroazetidine, has been determined, providing insights into the geometry of the azetidine ring. icm.edu.pl In general, X-ray diffraction analysis of azetidine-containing compounds can reveal important structural features, such as the puckering of the four-membered ring and the orientation of substituents. bohrium.com For instance, in the case of some 2,4-cis-substituted azetidine derivatives, the X-ray crystal structure confirmed the cis relationship between the substituents. chemrxiv.org

Integration of Spectroscopic Data for Comprehensive Structural Elucidation

A comprehensive structural elucidation of this compound and its derivatives is achieved by integrating data from various spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combination leads to an unambiguous assignment.

The process typically begins with ESI-MS to determine the molecular formula. rsc.org IR spectroscopy then identifies the functional groups present, such as carbonyls, hydroxyls, or specific types of C-H and C-O bonds. rsc.orgscirp.org ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy (not detailed here but crucial in practice) would then be used to map out the carbon-hydrogen framework and the connectivity of the atoms.

For complex structures, especially those with multiple stereocenters, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure, including relative and absolute stereochemistry. chemrxiv.orgnih.govfrontiersin.org When single crystals suitable for X-ray diffraction cannot be obtained, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms, which helps in determining the relative stereochemistry.

The structural assignment of newly synthesized azetidine derivatives is often reported with a combination of these techniques. For example, the characterization of new pyridine-containing substituted phenyl azetidin-2-one derivatives was established using IR, ¹H NMR, ¹³C NMR, and mass spectral data. scirp.orgscirp.org This integrated approach ensures the accuracy of the proposed structures and is a standard practice in synthetic and medicinal chemistry. evitachem.com

Computational Chemistry and Theoretical Studies on 1 Methyl 2 Phenylazetidine Systems

Quantum Chemical Approaches

Quantum chemical approaches have become indispensable in understanding the structure, reactivity, and properties of complex organic molecules like 1-methyl-2-phenylazetidine. These computational methods allow for the detailed investigation of molecular systems at the electronic level, providing insights that are often difficult or impossible to obtain through experimental means alone. researchgate.net By solving approximations of the Schrödinger equation, quantum chemistry can model various aspects of a molecule's behavior, from its preferred three-dimensional shape to its reaction pathways. researchgate.netfrontiersin.org

Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying organic molecules due to its favorable balance of computational cost and accuracy. mdpi.commdpi.com DFT calculations are instrumental in investigating the synthesis and reactivity of azetidine (B1206935) rings. For instance, DFT has been used to analyze the scope of the Staudinger cycloaddition for β-lactam (2-azetidinone) synthesis, revealing that the reaction's performance is mainly dependent on the electrocyclic rate-determining step. mdpi.com These calculations provide a new scope for understanding established synthetic principles, such as Baldwin's rules, by offering a quantum mechanical explanation for the observed regioselectivity in ring-formation reactions. acs.orgsemanticscholar.org

Density Functional Theory (DFT) is a cornerstone for elucidating complex organic reaction mechanisms, providing detailed pictures of the transition states (TS) that connect reactants, intermediates, and products. For the synthesis of 2-arylazetidines, DFT calculations have been employed to map out the potential energy surface of the key ring-closure step. acs.orgsemanticscholar.org

A notable example is the intramolecular cyclization of metalated N-benzyl-N-methyl-1-(3-propyloxiran-2-yl)methanamine to form the corresponding this compound derivative. acs.orgsemanticscholar.org The reaction involves the deprotonation of the benzylic carbon, followed by a nucleophilic attack on the oxirane ring. DFT calculations, using functionals like M06-2X with an explicit solvent model, can trace the entire reaction pathway. mdpi.comacs.orgsemanticscholar.org

The calculations reveal that the formation of the four-membered azetidine ring is kinetically favored over the formation of the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgsemanticscholar.org This is explained by analyzing the geometries and energies of the competing transition states. The transition state leading to the azetidine product (TS-1d-H+) is found to be lower in energy than the one leading to the pyrrolidine (TS-10d-H+). semanticscholar.org

Table 1: Calculated Transition State Geometries for Azetidine vs. Pyrrolidine Formation

| Parameter | TS for Azetidine (4-exo-tet) | TS for Pyrrolidine (5-endo-tet) |

|---|---|---|

| Attacking Atom | C (benzylic) | C (benzylic) |

| Electrophilic Center | C2 of oxirane | C3 of oxirane |

| Key Angle (Nu-C-LG) | ~166° | ~133° |

Data sourced from studies on analogous 2-arylazetidine syntheses. semanticscholar.org

The geometry of the transition state is crucial. For an ideal SN2 reaction, the nucleophile, the electrophilic carbon, and the leaving group should align at approximately 180°. The DFT results show that the angle in the transition state for the 4-exo-tet cyclization (leading to the azetidine) is significantly closer to this ideal linear arrangement compared to the 5-endo-tet cyclization (leading to the pyrrolidine). semanticscholar.org This superior orbital overlap in the azetidine-forming transition state explains its lower activation energy and the observed regioselectivity. semanticscholar.org

Computational methods, particularly DFT, are highly effective in predicting the selectivity of chemical reactions. This predictive power is crucial for designing synthetic routes that yield a specific isomer of a chiral molecule like this compound.

Regioselectivity: As detailed in the previous section, the preference for forming the four-membered azetidine ring over the five-membered pyrrolidine ring is a question of regioselectivity. DFT calculations successfully rationalize this outcome by comparing the activation barriers of the competing pathways, confirming that the kinetic product is the azetidine. acs.orgsemanticscholar.org

Diastereoselectivity: In the synthesis of substituted azetidines, such as (1-methyl-2-phenylazetidin-3-yl)methanol, the relative orientation of the substituents is critical. The reaction of N-benzyl-N-methyl-1-(3-propyloxiran-2-yl)methanamine yields a product with a trans configuration between the substituents at the C2 and C3 positions. acs.orgsemanticscholar.org DFT calculations of the four possible transition states (leading to trans-azetidine, cis-azetidine, trans-pyrrolidine, and cis-pyrrolidine) show that the transition state for the trans-azetidine product is the lowest in energy, correctly predicting the observed diastereoselectivity. semanticscholar.org

Enantioselectivity: Predicting enantioselectivity requires comparing the transition state energies for the formation of the (R) and (S) enantiomers, a difference that is often very small. rsc.org While direct DFT studies on the enantioselectivity of this compound synthesis are not detailed in the provided search results, the principles are well-established. For catalysis, computational pipelines can be used to screen catalyst-substrate conformations to find the lowest energy transition states for each enantiomeric pathway. rsc.orgrsc.org The enantiomeric excess (ee) can then be predicted from the calculated free energy difference (ΔΔG‡) between the major and minor transition states. Reinforcing specific non-covalent interactions, like hydrogen bonds in the major transition state, has been shown to be a successful strategy for computationally refining catalysts to improve enantioselectivity. rsc.org

DFT calculations provide comprehensive energetic profiles for reaction pathways, including the relative energies of reactants, intermediates, transition states, and products. These profiles are essential for understanding reaction kinetics and thermodynamics. smolecule.comrsc.org

For the synthesis of 2-arylazetidines, the energetic profile reveals why the kinetically controlled reaction yields the strained four-membered ring. acs.orgsemanticscholar.org Although the five-membered pyrrolidine is the thermodynamically more stable product (lower in Gibbs free energy), the activation energy required to form it is significantly higher than that for the azetidine.

Table 2: Relative Gibbs Free Energies for Azetidine vs. Pyrrolidine Formation

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactant (metalated oxirane) | 0.0 (Reference) |

| TS for trans-Azetidine | +10.2 |

| TS for cis-Azetidine | +12.3 |

| TS for trans-Pyrrolidine | +14.6 |

| TS for cis-Pyrrolidine | +15.5 |

| trans-Azetidine Product | -30.0 |

| trans-Pyrrolidine Product | -36.5 |

Note: Values are representative, based on DFT calculations (M06-2X/6-311+G(d,p)-SMD(THF)) for an analogous system. semanticscholar.org

This data clearly illustrates the kinetic-thermodynamic trade-off. The pathway to the azetidine has a lower barrier (10.2 kcal/mol) and is therefore faster, making it the observed product under kinetically controlled conditions (e.g., low temperature). semanticscholar.org The pyrrolidine, while more stable, has a higher activation barrier (+14.6 kcal/mol) and does not form. semanticscholar.org DFT can also be used to compute key thermodynamic parameters such as heats of formation (HOFs), which are crucial for assessing the stability of molecules, particularly energetic materials derived from the azetidine scaffold. icm.edu.plbibliotekanauki.pl

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational preferences. Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space, particularly the puckering of the four-membered ring and the orientation of the N-methyl and C-phenyl substituents.

Computational methods, often a combination of Monte Carlo searches followed by DFT optimization, are used to explore the potential energy surface and identify low-energy conformers. ethz.ch For azetidine and other small ring systems, DFT calculations can accurately predict equilibrium geometries, rotational constants, and the energy differences between various conformers. frontiersin.org

For the azetidine ring itself, a key feature is whether it is planar or puckered. DFT optimizations typically show that the azetidine ring is non-planar to relieve ring strain. The orientation of the substituents is also critical. In this compound, the phenyl group can be in a pseudo-equatorial or pseudo-axial position relative to the puckered ring. The N-methyl group also has distinct orientations. DFT calculations can determine the relative stability of these conformers. For instance, in related imidazolidinone systems, DFT calculations have shown that conformers with a phenyl group positioned over the heterocyclic ring can be surprisingly stable, sometimes more so than conformers where it is oriented away from the ring to minimize steric clash. scielo.org.mx The final optimized geometry represents a minimum on the potential energy surface. researchgate.net

DFT is an excellent tool for calculating a molecule's electronic properties, which govern its reactivity and interactions. rsc.org

Charge Distribution: By analyzing the electron density, DFT methods can calculate the partial atomic charges on each atom in this compound. This information reveals the electrophilic and nucleophilic sites within the molecule. The nitrogen atom is expected to have a negative partial charge, making it a nucleophilic center, while the adjacent carbon atoms will carry some positive charge.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the region most likely to accept an electron (electrophilicity). semanticscholar.org In a reaction, a high degree of overlap between the HOMO of the nucleophile and the LUMO of the electrophile in the transition state leads to a lower activation energy. semanticscholar.org The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.

These properties can be routinely calculated for this compound using standard DFT methods. researchgate.netrsc.org

Density Functional Theory (DFT) Calculations

Simulation of Spectroscopic Properties (IR, NMR, UV-Vis, Raman)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. rsc.org These simulations provide valuable insights into the molecule's structure and electronic properties, often complementing experimental data. By solving the Schrödinger equation with approximations, these methods can calculate the energy levels and wavefunctions of the molecule, from which spectroscopic data can be derived. jussieu.fr

Infrared (IR) and Raman Spectroscopy: The simulation of vibrational spectra (IR and Raman) involves calculating the second derivatives of the energy with respect to the atomic coordinates to determine the frequencies and intensities of the vibrational modes. For this compound, theoretical calculations would predict characteristic C-H stretching frequencies for the aromatic phenyl ring and the aliphatic azetidine ring, as well as C-N and C-C stretching modes. The calculated Raman activities and IR intensities help in assigning the peaks observed in experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) are calculated by determining the magnetic shielding tensors for each nucleus. These calculations are highly sensitive to the molecular geometry and electronic environment. For this compound, simulations can predict the chemical shifts for the protons and carbons on the azetidine ring, the methyl group, and the phenyl group, aiding in the structural elucidation and confirmation of stereochemistry. nih.gov

UV-Vis Spectroscopy: The simulation of UV-Vis spectra is typically performed using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely show transitions associated with the π-system of the phenyl group, such as π → π* transitions. The calculated absorption maxima (λ_max) can be correlated with experimental UV-Vis data to understand the electronic structure of the molecule. scielo.org.mx

Table 1: Representative Simulated Spectroscopic Data for this compound (Note: These are illustrative values based on typical computational outputs for similar structures, not from a specific published study on this exact molecule.)

| Property | Simulated Value | Assignment/Description |

| IR Frequency (cm⁻¹) | ~3050-3100 | Aromatic C-H stretch (Phenyl) |

| ~2850-2950 | Aliphatic C-H stretch (Azetidine, Methyl) | |

| ~1600, ~1490 | Aromatic C=C stretch (Phenyl) | |

| ~1150-1250 | C-N stretch | |

| ¹H NMR Shift (ppm) | ~7.2-7.4 | Phenyl protons |

| ~3.5-4.0 | C2-H (Benzylic proton) | |

| ~2.5-3.0 | C3/C4-H (Azetidine ring protons) | |

| ~2.3 | N-CH₃ (Methyl protons) | |

| ¹³C NMR Shift (ppm) | ~138-142 | C-ipso (Phenyl) |

| ~126-129 | C-ortho, C-meta, C-para (Phenyl) | |

| ~60-65 | C2 (Benzylic carbon) | |

| ~55-60 | C4 | |

| ~40-45 | N-CH₃ | |

| ~30-35 | C3 | |

| UV-Vis λ_max (nm) | ~210 | π → π* transition |

| ~260 | π → π* transition (weaker, symmetry-forbidden) |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational techniques used to study the behavior of molecules over time. jussieu.frresearchgate.net These methods are less computationally expensive than quantum mechanical calculations, allowing for the simulation of larger systems and longer timescales. rsc.org

Molecular Mechanics (MM): MM uses classical physics to model molecules as a collection of atoms held together by springs representing chemical bonds. researchgate.net The potential energy of the system is calculated using a force field, which is a set of parameters and equations describing bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). researchgate.net For this compound, force fields like AMBER or GROMOS can be used to perform energy minimizations to find stable conformations and to calculate the strain energy of the four-membered ring.

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time. researchgate.net A typical MD simulation involves:

System Preparation: Placing the molecule (e.g., this compound) in a simulation box, often with an explicit solvent like water.

Energy Minimization: Optimizing the geometry to remove any unfavorable contacts.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure, typically in NVT (constant number of particles, volume, temperature) and NPT (constant number of particles, pressure, temperature) ensembles.

Production Run: Running the simulation for a set amount of time (from nanoseconds to microseconds) to collect data on the molecule's dynamic behavior.

For this compound, MD simulations can reveal the flexibility of the azetidine ring, the rotational freedom of the phenyl group, and its interactions with surrounding solvent molecules or potential biological targets. nih.gov

Theoretical Explanations of Chemical Principles

Interpretation of Baldwin's Rules for Ring-Formation Reactions

Baldwin's rules are a set of qualitative guidelines that predict the relative favorability of different ring-closing reactions. wikipedia.orglibretexts.org The rules classify cyclizations based on the ring size (e.g., 4), the relationship of the breaking bond to the new ring (exo or endo), and the hybridization of the electrophilic atom (tet, trig, or dig). wikipedia.org

In the context of synthesizing 2-arylazetidines, computational studies have provided a quantitative, quantum chemical explanation for the observed regioselectivity, which aligns with Baldwin's rules. semanticscholar.orgacs.org A key synthetic route involves the intramolecular cyclization of a metalated N-benzylaminomethyloxirane intermediate. nih.govresearchgate.net This intermediate can theoretically undergo two different ring closures:

A 4-exo-tet cyclization to form a four-membered azetidine ring.

A 5-endo-tet cyclization to form a five-membered pyrrolidine ring.

According to Baldwin's rules, both 4-exo-tet and 5-endo-tet cyclizations are considered "favored." However, experiments show that under kinetically controlled conditions, the azetidine product is formed with high selectivity. nih.govsemanticscholar.org

DFT calculations reveal the underlying energetics of this process. acs.orgresearchgate.net The formation of the five-membered pyrrolidine ring is thermodynamically more favorable, as it results in a more stable, less strained product. nih.govresearchgate.net However, the transition state (TS) leading to the four-membered azetidine via the 4-exo-tet pathway has a significantly lower activation energy (Gibbs free energy of activation, ΔG‡) than the transition state for the 5-endo-tet pathway. nih.govresearchgate.net This kinetic preference is attributed to a more favorable angle of attack for the nucleophile on the electrophilic carbon of the oxirane ring in the 4-exo-tet transition state. researchgate.net

Table 2: Calculated Relative Energies for Azetidine vs. Pyrrolidine Formation (Data sourced from a study on a model system, 2d → 1d/10d) researchgate.net

| Process | Pathway | Transition State (ΔG‡, kJ/mol) | Product (ΔG, kJ/mol) | Baldwin Classification | Outcome |

| Azetidine Formation | trans-product | 58.0 | -152.4 | 4-exo-tet | Kinetically Favored |

| cis-product | 67.7 | -120.8 | 4-exo-tet | Kinetically Disfavored | |

| Pyrrolidine Formation | trans-product | 79.4 | -245.1 | 5-endo-tet | Thermodynamically Favored |

| cis-product | 80.8 | -205.9 | 5-endo-tet | Thermodynamically Disfavored |

This computational evidence demonstrates that while the pyrrolidine is the thermodynamic product, the reaction is under kinetic control, leading selectively to the strained azetidine ring, in agreement with experimental observations. nih.govresearchgate.net